2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinolinone Core: Starting from a suitable precursor, the isoquinolinone core can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 5-position of the isoquinolinone ring.
Acetamide Formation: Coupling of the isoquinolinone derivative with 2-phenylethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinolinone core.
Reduction: Reduction reactions could target the carbonyl group in the isoquinolinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative.
Scientific Research Applications
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores.
Methoxy-substituted Compounds: Molecules with methoxy groups at various positions.
Acetamide Derivatives: Compounds containing the acetamide functional group.
Uniqueness
The uniqueness of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18-9-5-8-17-16(18)11-13-22(20(17)24)14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBYIIROZAEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326182 | |
Record name | 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815099 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868223-71-6 | |
Record name | 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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